Flobufen

Übersicht

Beschreibung

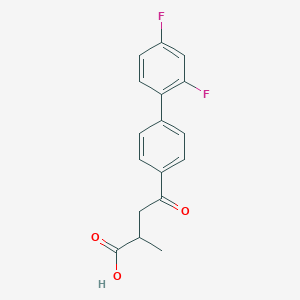

Flobufen ist ein nichtsteroidales Antirheumatikum (NSAR) mit der chemischen Formel C17H14F2O3 . Es ist bekannt für seine Fähigkeit, Cyclooxygenase (COX) und Lipoxygenase-Enzyme zu hemmen, die eine Rolle im Entzündungsprozess spielen . This compound wird zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt, darunter rheumatische Erkrankungen .

Vorbereitungsmethoden

Flobufen kann durch verschiedene Syntheserouten hergestellt werden. Eine gängige Methode beinhaltet die Hydrierung von 2-substituierten 4-Oxo-2-Alkensäuren unter Verwendung eines Rh/JosiPhos-Komplexes, was zur Bildung von chiralen α-substituierten γ-Ketosäuren führt . Dieses Verfahren ist hoch chemo- und enantioselektiv, bietet ausgezeichnete Ausbeuten und hohe Effizienz . Industrielle Produktionsverfahren umfassen typischerweise ähnliche Hydrierungsverfahren, die für die großtechnische Produktion optimiert sind.

Analyse Chemischer Reaktionen

Flobufen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Eine bemerkenswerte Reaktion ist seine Biotransformation in der Leber, wo es zu 4-Dihydrothis compound (DHF) und anderen Metaboliten abgebaut wird . Häufig verwendete Reagenzien in diesen Reaktionen sind Hydrierungskatalysatoren wie Rh/JosiPhos und Nickel-Hydrid-Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind chirale α-substituierte γ-Ketosäuren und DHF .

Wissenschaftliche Forschungsanwendungen

Flobufen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung für die Untersuchung enantioselektiver Hydrierungs- und Biotransformationsprozesse verwendet . In der Biologie wird es verwendet, um die Stereospezifität und Stereoselektivität von Stoffwechselwegen zu untersuchen . In der Medizin wird this compound zur Behandlung von Entzündungen wie rheumatoider Arthritis und Arthrose eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Cyclooxygenase (COX) und Lipoxygenase-Enzymen hemmt . Diese Enzyme sind für die Umwandlung von Arachidonsäure in Prostaglandine und Leukotriene verantwortlich, die Mediatoren der Entzündung sind . Durch die Hemmung dieser Enzyme reduziert this compound die Produktion von Entzündungsmediatoren, wodurch Entzündungen und Schmerzen gelindert werden . Zu den molekularen Zielstrukturen von this compound gehören COX-1, COX-2 und 5-Lipoxygenase .

Wirkmechanismus

Flobufen exerts its effects by inhibiting the activity of cyclooxygenase (COX) and lipoxygenase enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are mediators of inflammation . By inhibiting these enzymes, this compound reduces the production of inflammatory mediators, thereby alleviating inflammation and pain . The molecular targets of this compound include COX-1, COX-2, and 5-lipoxygenase .

Vergleich Mit ähnlichen Verbindungen

Flobufen ähnelt anderen nichtsteroidalen Antirheumatika (NSAR) wie Ibuprofen, Diclofenac und Ketoprofen . Es ist einzigartig in seiner Fähigkeit, sowohl COX- als auch Lipoxygenase-Enzyme zu hemmen . Diese doppelte Hemmung macht this compound besonders effektiv bei der Reduzierung von Entzündungen und Schmerzen . Ähnliche Verbindungen umfassen:

- Ibuprofen

- Diclofenac

- Ketoprofen

- Flurbiprofen

Der einzigartige doppelte Hemmmechanismus von this compound unterscheidet es von diesen anderen NSAR, die hauptsächlich COX-Enzyme hemmen .

Biologische Aktivität

Flobufen is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity, particularly in the context of anti-inflammatory and analgesic effects. This article explores its metabolic pathways, pharmacological effects, and relevant case studies to provide a comprehensive understanding of its biological activity.

This compound, chemically known as 4-(2',4'-difluorobiphenyl-4-yl)-4-oxo-2-methylbutanoic acid, is characterized by its unique biphenyl structure which contributes to its pharmacological properties. The compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Metabolic Pathways

This compound undergoes extensive metabolism in the liver, resulting in several metabolites. The primary metabolic pathways include:

- Reduction to 4-hydroxythis compound : This is the major metabolite formed through the action of microsomal reductases, particularly cytochrome P-450 enzymes. The reduction process is facilitated by NADPH during anaerobic conditions .

- Formation of arylacetic acid : Another significant metabolite identified is arylacetic acid, which may contribute to its pharmacological effects .

Table 1: Key Metabolites of this compound

| Metabolite | Chemical Structure | Formation Pathway |

|---|---|---|

| This compound | 4-(2',4'-difluorobiphenyl-4-yl)-4-oxo-2-methylbutanoic acid | Parent compound |

| 4-Hydroxythis compound | 4-(2',4'-difluorobiphenyl-4-yl)-4-hydroxy-2-methylbutanoic acid | Reduction via microsomal enzymes |

| Arylacetic acid | (2',4'-difluorobiphenyl-4-yl)ethanoic acid | Metabolic transformation |

Pharmacological Effects

This compound has been studied for its anti-inflammatory properties using various experimental models:

- Carrageenan-induced Paw Edema : In studies involving rats, this compound demonstrated significant inhibition of paw edema induced by carrageenan, indicating strong anti-inflammatory activity .

- Adjuvant Arthritis Model : this compound showed efficacy in reducing symptoms in models of adjuvant arthritis, further supporting its use as an anti-inflammatory agent .

- Inhibition of Leukotriene B4 Formation : this compound also inhibits the formation of leukotriene B4 (LTB4), a potent inflammatory mediator, which contributes to its overall anti-inflammatory profile .

Table 2: Summary of Pharmacological Studies

| Study Type | Model Used | Main Findings |

|---|---|---|

| Carrageenan Paw Edema | Rat model | Significant reduction in edema |

| Adjuvant Arthritis | Rat model | Efficacy in reducing arthritis symptoms |

| Leukotriene B4 Inhibition | In vitro | Inhibition observed in rat polymorphonuclear cells |

Case Studies and Clinical Implications

Several studies have highlighted this compound's potential clinical applications:

- A study on guinea pig hepatocytes indicated that this compound's metabolism exhibits stereospecificity, which may influence its therapeutic efficacy and safety profile . This aspect is crucial for understanding how different enantiomers may behave differently in vivo.

- Research has shown that this compound can be effective in treating conditions such as rheumatoid arthritis and other inflammatory disorders due to its dual action on COX enzymes and leukotriene synthesis .

Eigenschaften

IUPAC Name |

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKVYIRIUOFLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874896 | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112344-52-2, 104941-35-7 | |

| Record name | Flobufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112344-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flobufen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.